molecular formula C15H29NSSn B110552 2-(Tributylstannyl)thiazole CAS No. 121359-48-6

2-(Tributylstannyl)thiazole

Cat. No. B110552
M. Wt: 374.2 g/mol
InChI Key: WUOFQGMXQCSPPV-UHFFFAOYSA-N
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Patent
US07417050B2

Procedure details

n-Butyllithium (1.6M, 5.3 mL, 8.37 mmol) was added to a solution of thiazole (450 mg, 5.23 mmol) in anhydrous ether (30 mL) stirred −78° C. under nitrogen. After 30 min tri-n-butylstannyl chloride (2.73 g, 8.37 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give the sub-title compound a brown oily residue (2.0 g), which was used in the next step without further purification.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[CH2:11]([Sn:15](Cl)([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14]>CCOCC>[CH2:20]([Sn:15]([CH2:11][CH2:12][CH2:13][CH3:14])([CH2:16][CH2:17][CH2:18][CH3:19])[C:7]1[S:6][CH:10]=[CH:9][N:8]=1)[CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
450 mg
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.73 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred −78° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
WASH
Type
WASH
Details
washed with 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.